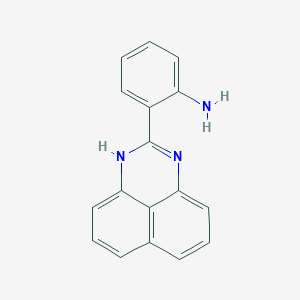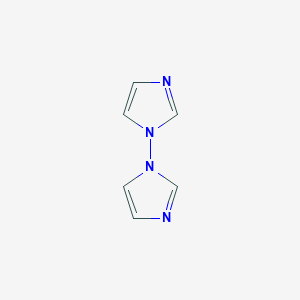![molecular formula C12H16N2O4S2 B14288432 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid CAS No. 138369-64-9](/img/structure/B14288432.png)
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a sulfonic acid group and a diethylcarbamothioylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid typically involves the reaction of benzene-1-sulfonyl chloride with diethylcarbamothioyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for purification and isolation further enhances the production process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution at the benzene ring.
Major Products Formed
Oxidation: Sulfonate esters
Reduction: Amines
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carbamothioyl group can interact with nucleophilic residues, further enhancing its inhibitory effects. These interactions disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Diethylcarbamoyl)carbamoyl]benzene-1-sulfonic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-carboxylic acid
- 4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-phosphonic acid
Uniqueness
4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a diethylcarbamothioylcarbamoyl group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
| 138369-64-9 | |
Fórmula molecular |
C12H16N2O4S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-(diethylcarbamothioylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-14(4-2)12(19)13-11(15)9-5-7-10(8-6-9)20(16,17)18/h5-8H,3-4H2,1-2H3,(H,13,15,19)(H,16,17,18) |
Clave InChI |
VKVAAEFNLWIEDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)


![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)



